2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide
CAS No.: 921570-96-9
Cat. No.: VC4573858
Molecular Formula: C19H24N4O2S
Molecular Weight: 372.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921570-96-9 |
|---|---|
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.49 |
| IUPAC Name | 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H24N4O2S/c1-2-13-7-3-6-10-16(13)22-17(24)11-15-12-26-19(21-15)23-18(25)20-14-8-4-5-9-14/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3,(H,22,24)(H2,20,21,23,25) |
| Standard InChI Key | QBQYALMCSFZQET-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Introduction
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide is a synthetic organic molecule belonging to the thiazole derivative class. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This specific compound combines a thiazole ring with a cyclopentylureido group and an ethylphenylacetamide moiety, which may confer unique biological activities.
Biological Activities and Potential Applications
Thiazole derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. While specific data on 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide is limited, related compounds have shown promising results in these areas.
| Compound | Biological Activity | Application |
|---|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer | Pharmaceutical Research |
| Similar Thiazoles | Anti-inflammatory, Antifungal | Medicinal Chemistry |
Synthesis and Chemical Reactions
The synthesis of thiazole derivatives typically involves several key steps:
-
Formation of the Thiazole Ring: Often achieved through the Hantzsch thiazole synthesis.
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Introduction of the Cyclopentylureido Group: Involves reacting cyclopentyl isocyanate with an amine precursor.
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Attachment of the Acetamide Moiety: Involves acylation of the thiazole derivative under appropriate conditions.
These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify their properties and biological activities.
Research Findings and Future Directions
While specific research findings for 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide are not detailed in the available sources, the broader class of thiazole derivatives continues to be explored for their pharmacological potential. Future studies may focus on optimizing synthesis methods, evaluating biological activities, and exploring therapeutic applications.
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